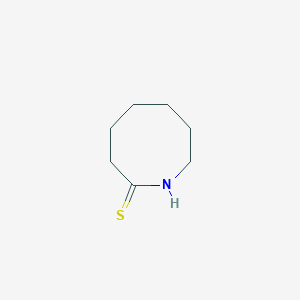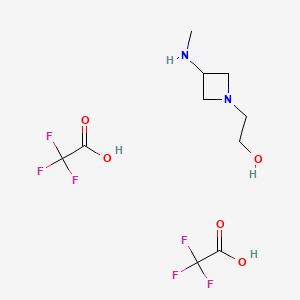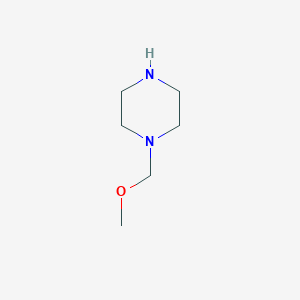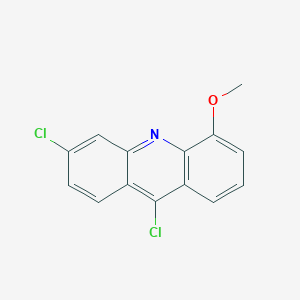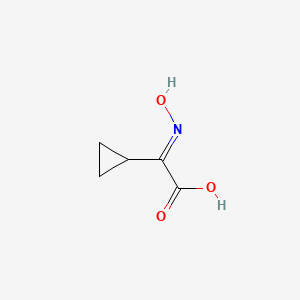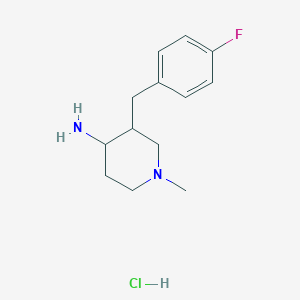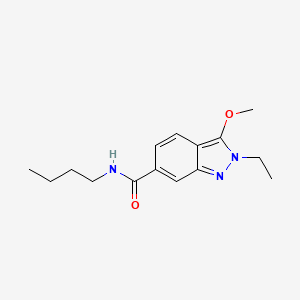![molecular formula C14H6N4O2S2 B13095498 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is a compound that features two benzo[c][1,2,5]thiadiazole units connected by an ethane-1,2-dione bridge. This compound is known for its electron-withdrawing properties and is used in various applications, including organic electronics and photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethane-1,2-dione under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole units .
Applications De Recherche Scientifique
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Mécanisme D'action
The mechanism of action of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in charge transfer processes, making it useful in electronic applications. Molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog with similar electron-withdrawing properties.
4,7-Bis(benzo[c][1,2,5]thiadiazol-5-yl)benzene: Another compound with two benzo[c][1,2,5]thiadiazole units, but connected through a benzene ring.
Uniqueness
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is unique due to its ethane-1,2-dione bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C14H6N4O2S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1,2-bis(2,1,3-benzothiadiazol-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6N4O2S2/c19-13(7-1-3-9-11(5-7)17-21-15-9)14(20)8-2-4-10-12(6-8)18-22-16-10/h1-6H |
Clé InChI |
XQLSECZAFOBYGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C=C1C(=O)C(=O)C3=CC4=NSN=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



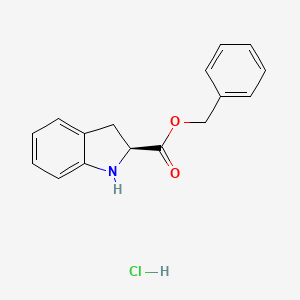
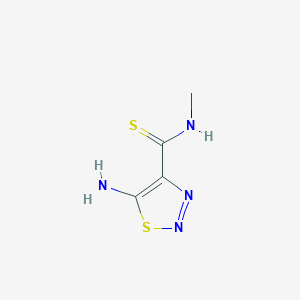

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
